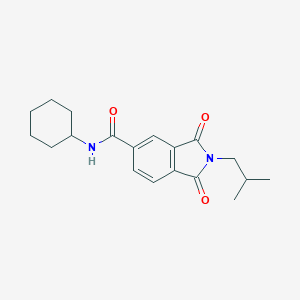

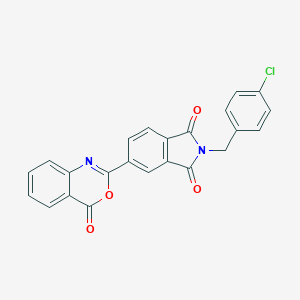

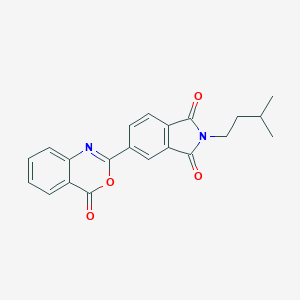

![molecular formula C16H12ClNO3 B303294 2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)

2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, commonly known as Clodinafop-propargyl, is a herbicide that is widely used in agriculture to control grassy weeds in cereal crops. It belongs to the chemical family of aryloxyphenoxypropionates and is known for its high selectivity and efficiency in weed control.

Mecanismo De Acción

The mechanism of action of Clodinafop-propargyl involves the inhibition of acetyl-CoA carboxylase, which is an enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. This is a crucial step in the biosynthesis of fatty acids, which are essential components of cell membranes and energy storage molecules. By inhibiting this enzyme, Clodinafop-propargyl disrupts the biosynthesis of fatty acids and leads to the accumulation of toxic intermediates, which ultimately results in the death of the target plant.

Biochemical and physiological effects:

Clodinafop-propargyl has been found to have minimal impact on non-target organisms such as mammals, birds, and fish. However, it can have toxic effects on aquatic organisms such as algae, crustaceans, and fish if it enters water bodies through runoff or spray drift. In plants, Clodinafop-propargyl has been found to cause chlorosis, necrosis, and stunting of growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Clodinafop-propargyl is a highly selective herbicide that targets grassy weeds in cereal crops. It has a low toxicity profile and is considered safe for use in the environment. However, its use can lead to the development of herbicide-resistant weeds, which can reduce its effectiveness over time. In lab experiments, Clodinafop-propargyl can be used to study the biosynthesis of fatty acids and the mechanism of action of acetyl-CoA carboxylase inhibitors.

Direcciones Futuras

There are several future directions for research on Clodinafop-propargyl. One area of research could be the development of new formulations that are more effective in controlling herbicide-resistant weeds. Another area of research could be the identification of new targets for herbicide action that can complement the mode of action of Clodinafop-propargyl. Additionally, research could focus on the environmental impact of Clodinafop-propargyl and the development of strategies to minimize its impact on non-target organisms.

Métodos De Síntesis

Clodinafop-propargyl can be synthesized through a multi-step process that involves the reaction of 3-chlorophenol with ethylene oxide to form 2-(3-chlorophenoxy)ethanol. The resulting product is then reacted with phthalic anhydride in the presence of a catalyst to produce 2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione. The overall yield of the synthesis process is around 60%.

Aplicaciones Científicas De Investigación

Clodinafop-propargyl has been extensively studied for its herbicidal properties and its potential impact on the environment. Its mode of action involves the inhibition of acetyl-CoA carboxylase, an important enzyme in the biosynthesis of fatty acids. This leads to the accumulation of toxic intermediates and ultimately results in the death of the target plant. Clodinafop-propargyl has been found to be highly effective in controlling grassy weeds such as Avena fatua, Lolium rigidum, and Setaria spp. in cereal crops.

Propiedades

Nombre del producto |

2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione |

|---|---|

Fórmula molecular |

C16H12ClNO3 |

Peso molecular |

301.72 g/mol |

Nombre IUPAC |

2-[2-(3-chlorophenoxy)ethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C16H12ClNO3/c17-11-4-3-5-12(10-11)21-9-8-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-7,10H,8-9H2 |

Clave InChI |

PSGMLLRZHBNXPZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC(=CC=C3)Cl |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC(=CC=C3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)

![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)

![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)

![2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B303227.png)

![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)